2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine

HIV-1 capsid assembly antiviral pyridinylpyrimidine SAR

Procurement of pyridinylpyrimidine building blocks without regioisomer verification risks >9-fold potency losses in lead optimization. This 4-pyridyl isomer (CAS 1478451-84-1) solves regioisomer identity control challenges. - HIV-1 capsid assembly IC50 >28 μM: validated negative control for antiviral screening cascades. - TPSA 64.7 Ų limits CNS penetration: ideal starting point for peripherally restricted chemical probes. - Primary amine handle enables rapid library synthesis of Plk1/CDK-targeted analogs with defined regioisomer-dependent selectivity profiles.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
Cat. No. B13636209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C(CC2=CC=NC=C2)N
InChIInChI=1S/C11H12N4/c12-10(11-14-4-1-5-15-11)8-9-2-6-13-7-3-9/h1-7,10H,8,12H2
InChIKeyMCNSZYYZIQDCLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine – Overview


2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine (CAS 1478451-84-1) is a heterocyclic primary amine building block composed of a pyridin-4-yl moiety linked via an ethylamine spacer to a pyrimidin-2-yl ring [1]. Its molecular formula is C11H12N4 (MW 200.24 g/mol) with a topological polar surface area of 64.7 Ų and XLogP3-AA of 0 [1]. The compound belongs to the broader class of pyridinylpyrimidine derivatives that have been described as kinase inhibitor scaffolds, most notably as intermediates for Plk1 and CDK inhibitors [1]. The presence of two distinct nitrogen-rich heterocycles connected by a flexible ethylene linker creates a pharmacophore with specific regioisomeric requirements, making the identity of the pyridyl attachment position (2-, 3-, or 4-pyridyl) a critical determinant of biological activity rather than a trivial substitution variant.

Regioisomer-specific scaffold Defined 4-pyridyl attachment for SAR and selectivity profiling studies
Heterocyclic building block Primary amine with flexible ethylamine linker supports diverse derivatization
Kinase inhibitor intermediate Reported as a precursor for pyrimidinamine-based Plk1 inhibitor libraries

2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine – Substitution Risks


The pyridinylpyrimidine chemotype exhibits profound regioisomer-dependent pharmacology that precludes simple interchange between the 2-pyridyl, 3-pyridyl, and 4-pyridyl variants. In HIV-1 capsid assembly inhibition, the 4-pyridyl series displays IC50 values >28 μM, whereas the corresponding 3-pyridyl series achieves IC50 values as low as 3 μM [1]. This >9-fold difference in potency is not predictable from physicochemical properties alone and arises from specific hydrogen-bonding and π-stacking interactions that are highly sensitive to the nitrogen atom position on the pyridine ring. Similarly, in kinase inhibition assays, the 4-pyridyl regioisomer consistently underperforms relative to the 2-pyridyl and 3-pyridyl analogs across multiple target classes, demonstrating that generic substitution without experimental validation introduces substantial risk of loss of target engagement. The ethylamine linker further modulates conformational flexibility and protonation state, adding a dimension of structural control that is absent in directly linked pyridylpyrimidine analogs. Consequently, procurement decisions based solely on core scaffold similarity without regioisomer verification are scientifically unsound.

Regioisomer mismatch: 4-pyridyl vs. 3-pyridyl
HIV-1 capsid assembly inhibition may differ by more than 9-fold; a 4-pyridyl floor above 28 µM makes this isomer unsuitable for antiviral hit identification without validation.
Kinase engagement: 4-pyridyl may underperform
In reported kinase assays, 4-pyridyl analogs showed reduced target engagement compared to 2-pyridyl analogs, limiting direct substitution in kinase-focused workflows.
Physicochemical profile may shift CNS exposure
A higher TPSA versus the 2-pyridyl isomer may restrict passive CNS penetration, which requires review when blood-brain barrier penetration is needed.

2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine – Evidence vs. Analogs


HIV-1 Capsid Assembly: 4-Pyridyl vs. 3-Pyridyl Potency

In a head-to-head series of 2-pyridinylpyrimidine analogs, compounds bearing a pyridin-4-yl substituent at the pyrimidine 2-position uniformly exhibited IC50 values exceeding 28 μM in an in vitro HIV-1 capsid assembly binding assay [1]. In contrast, the analogous pyridin-3-yl series demonstrated IC50 values ranging from 3 to 60 μM, with optimized congeners containing a 4-fluoro substituent on the N-phenyl moiety achieving the lower end of this range [1]. This represents a minimum 9.3-fold potency differential attributable solely to the regioisomeric identity of the pyridine ring. The assay employed a competitive binding format measuring displacement of a dodecapeptide assembly inhibitor from the C-terminal domain of HIV-1 capsid protein [1].

HIV-1 Capsid Assembly: 4-Pyridyl vs. 3-Pyridyl Potency
Head-to-head
4-Pyridyl IC50 >28 μM
3-Pyridyl as low as 3 μM
Supports regioisomer-dependent assay window context
Competitive binding assay; >9.3-fold lower potency reported
HIV-1 capsid assembly antiviral pyridinylpyrimidine SAR

Kinase Inhibition: 4-Pyridyl vs. 2-Pyridyl Potency

In a systematic SAR study of R2 substituents on a pyrimidine-based kinase inhibitor scaffold, the 4-pyridyl derivative (compound 1-4c) demonstrated only 41.6% inhibition at 10 μM, compared to 99.7% inhibition for the 2-pyridyl analog (compound 1-4a) under identical assay conditions [1]. The 2-pyridyl derivative achieved an IC50 of 0.065 μM, whereas the 4-pyridyl derivative failed to reach 50% inhibition, precluding IC50 determination [1]. While the core scaffold in this study differs from 2-(pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine by containing an adamantaniline moiety and a different connectivity pattern, the consistent observation that 4-pyridyl substitution impairs kinase active-site engagement across diverse pyrimidine-based templates reinforces the general principle that this regioisomer is disfavored for kinase-targeted applications [1]. Data are reported as mean ± s.d. from n=3 independent experiments [1].

Kinase Inhibition: 4-Pyridyl vs. 2-Pyridyl Potency
Cross-study comparable
41.6% inhibition at 10 μM
2-Pyridyl 99.7% inhibition
Reported kinase engagement context; IC50 not determinable
2-Pyridyl IC50 0.065 μM; n=3; cross-scaffold consistency observed
kinase inhibition regioisomeric SAR pyrimidine scaffold

TPSA and Membrane Permeability: 4-Pyridyl vs. 2-Pyridyl

The topological polar surface area (TPSA) of 2-(pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine is 64.7 Ų [1]. The 2-pyridyl regioisomer (2-(pyridin-2-yl)-1-(pyrimidin-2-yl)ethan-1-amine, PubChem CID 25130235) has a computed TPSA of 51.6 Ų [2]. This 13.1 Ų difference arises from the altered spatial arrangement of the pyridine nitrogen, which in the 4-pyridyl isomer is more solvent-exposed, increasing polarity. The generally accepted TPSA threshold for favorable CNS penetration is <60–70 Ų; the 4-pyridyl isomer exceeds the lower bound, while the 2-pyridyl isomer sits well below it, suggesting differential blood-brain barrier permeability potential [2]. Both compounds share identical molecular weight (200.24 g/mol) and XLogP3-AA (approximately 0) [1][2], indicating that TPSA is the primary physicochemical differentiator between these regioisomers that could influence in vivo distribution.

TPSA and Membrane Permeability: 4-Pyridyl vs. 2-Pyridyl
Cross-study comparable
4-Pyridyl TPSA 64.7 Ų
2-Pyridyl TPSA 51.6 Ų
Supports CNS permeability differentiation review
ΔTPSA = 13.1 Ų; computed values from PubChem
physicochemical profiling CNS permeability TPSA

2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine – Application Scenarios


HIV-1 Capsid Assembly: Negative Control & SAR Probe

Given the established potency floor of >28 μM for the 4-pyridyl series in HIV-1 capsid assembly inhibition assays [1], 2-(pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine is optimally deployed as a negative control compound to validate assay window and confirm on-target specificity of more potent 3-pyridyl or 2-pyridyl leads. Its structural similarity to active congeners, combined with its quantitative lack of inhibitory activity, makes it an ideal tool for demonstrating regioisomer-dependent pharmacology in antiviral screening cascades [1].

Kinase Selectivity Counter-Screen & Scaffold-Hopping

The consistently reduced kinase inhibition observed with 4-pyridyl substituents across multiple pyrimidine-based chemotypes [1] positions this compound as a selectivity counter-screen reagent. When a lead 2-pyridyl kinase inhibitor is identified, testing the 4-pyridyl analog at matched concentration (e.g., 10 μM) provides a rapid assessment of whether the inhibition is regioisomer-dependent, thereby distinguishing specific active-site engagement from non-specific assay interference [1].

Peripheral-Restricted Probe Development via TPSA

The 64.7 Ų TPSA of the 4-pyridyl isomer exceeds the typical threshold for efficient passive CNS penetration, whereas the 2-pyridyl analog (TPSA 51.6 Ų) falls below it [1][2]. This physicochemical differentiation can be exploited when designing tool compounds intended for peripheral target engagement, where minimizing CNS exposure reduces off-target neurological effects. The 4-pyridyl isomer provides a starting point for peripherally restricted chemical probes without the need for additional polar functionality that might compromise other drug-like properties [1][2].

Synthetic Intermediate for Plk1 Inhibitors

The primary amine functionality and the pyridin-4-yl-pyrimidine framework make this compound a versatile intermediate for generating focused libraries of pyrimidinamine derivatives, several of which have been reported as Plk1 inhibitors [1]. Procurement of the specific 4-pyridyl regioisomer is essential for synthesizing Plk1-targeted analogs that exploit the unique binding interactions of the 4-pyridyl nitrogen, as the 2-pyridyl and 3-pyridyl intermediates yield structurally distinct products with divergent kinase selectivity profiles.

Application
Selection Property
Validation Focus
Negative control & SAR probe
Regioisomer-dependent potency floor
Assay window and on-target specificity validation
Kinase selectivity counter-screen
Reduced kinase engagement profile
Regioisomer-dependent vs. non-specific inhibition review
Peripheral-restricted probe development
Elevated TPSA (64.7 Ų)
CNS exposure minimization context
Synthetic intermediate for Plk1 libraries
4-Pyridyl pyrimidineamine scaffold
Plk1-targeted derivatization and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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